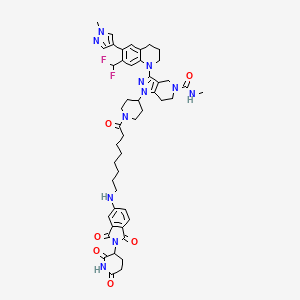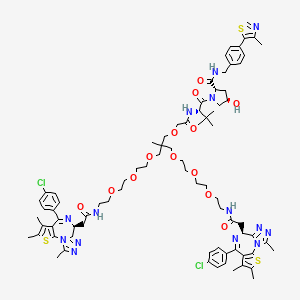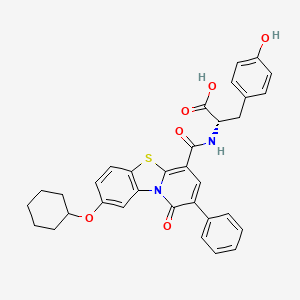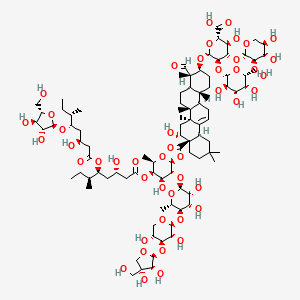
Thalidomide-NH-CBP/p300 ligand 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-CBP/p300 ligand 2 is a compound designed to target and degrade the CBP and p300 transcriptional co-activators. These co-activators play essential roles in regulating various cellular processes, including proliferation, differentiation, apoptosis, and response to hypoxia.
Preparation Methods
The synthesis of Thalidomide-NH-CBP/p300 ligand 2 involves multiple steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is modified to introduce a functional group that can link to the CBP/p300 ligand.
Coupling Reaction: The modified thalidomide is then coupled with a CBP/p300 ligand through a series of chemical reactions, often involving amide bond formation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Thalidomide-NH-CBP/p300 ligand 2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the thalidomide moiety or the CBP/p300 ligand.
Substitution Reactions:
Hydrolysis: This reaction can break down the compound under certain conditions, leading to the formation of degradation products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Thalidomide-NH-CBP/p300 ligand 2 has several scientific research applications:
Mechanism of Action
The mechanism of action of Thalidomide-NH-CBP/p300 ligand 2 involves the recruitment of the CBP and p300 co-activators to the proteasome for degradation. The compound binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of CBP and p300 to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Thalidomide-NH-CBP/p300 ligand 2 is unique compared to other similar compounds due to its specific targeting of CBP and p300. Similar compounds include:
Lenalidomide: Another thalidomide derivative that targets CRBN but has different molecular targets and therapeutic applications.
Pomalidomide: Similar to lenalidomide, it targets CRBN and is used in the treatment of multiple myeloma.
This compound stands out due to its specific application in degrading CBP and p300, making it a valuable tool in cancer research and drug development.
Properties
IUPAC Name |
3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-[1-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]octanoyl]piperidin-4-yl]-N-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H57F2N11O6/c1-51-48(67)58-22-17-38-37(28-58)44(59-19-8-9-29-23-34(30-26-53-56(2)27-30)35(43(49)50)25-40(29)59)55-61(38)32-15-20-57(21-16-32)42(63)10-6-4-3-5-7-18-52-31-11-12-33-36(24-31)47(66)60(46(33)65)39-13-14-41(62)54-45(39)64/h11-12,23-27,32,39,43,52H,3-10,13-22,28H2,1-2H3,(H,51,67)(H,54,62,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHWKWVLNMDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC2=C(C1)C(=NN2C3CCN(CC3)C(=O)CCCCCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)N7CCCC8=CC(=C(C=C87)C(F)F)C9=CN(N=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H57F2N11O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethyl]propanamide;hydrochloride](/img/structure/B8201577.png)









![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B8201653.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid](/img/structure/B8201670.png)


